GPR35 Binding Affinity of 1-N-Boc-4-(5-indolyl)piperazine Versus 4-Position Indole Regioisomer
In competitive binding assays against Nluc-fused human GPR35 expressed in CHO-K1 cells, 1-N-Boc-4-(5-indolyl)piperazine exhibited a Ki of 6 nM [1]. In contrast, the closely related tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate (4-position indole regioisomer, CAS 252978-89-5) showed substantially reduced affinity with a Ki of 10 nM against the same target under identical assay conditions [2]. The 5-indolyl substitution confers approximately 1.7-fold higher binding affinity than the 4-indolyl analog.
| Evidence Dimension | Binding affinity (Ki) to human GPR35 receptor |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: Ki = 10 nM |
| Quantified Difference | 1.67-fold higher affinity (lower Ki) for 5-indolyl substitution |
| Conditions | Competitive binding using furimazine substrate in CHO-K1 cells expressing Nluc-fused human GPR35 |
Why This Matters
This ~1.7-fold affinity difference is sufficient to alter screening prioritization in GPR35-targeted programs; procurement of the correct 5-indolyl regioisomer avoids false-negative results in primary screens.
- [1] BindingDB BDBM50575549; CHEMBL3306990. Competitive binding affinity to Nluc-fused human GPR35 expressed in CHO-K1 cells, Ki = 6 nM. View Source
- [2] BindingDB BDBM50323317; CHEMBL4175848. Competitive binding affinity to Nluc-fused human GPR35 expressed in CHO-K1 cells, Ki = 10 nM. View Source
